CD73-IN-3

Description

Properties

IUPAC Name |

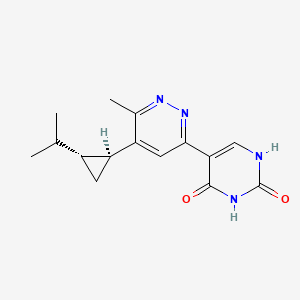

5-[6-methyl-5-[(1S,2R)-2-propan-2-ylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-7(2)9-4-11(9)10-5-13(19-18-8(10)3)12-6-16-15(21)17-14(12)20/h5-7,9,11H,4H2,1-3H3,(H2,16,17,20,21)/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRUIISQCORGKK-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1C2CC2C(C)C)C3=CNC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1[C@H]2C[C@@H]2C(C)C)C3=CNC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of CD73-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent small-molecule inhibitor of CD73, herein referred to as CD73-IN-3 (a representative compound based on the publicly available information for the XC-12 inhibitor). CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 contributes to a tumor microenvironment that is hostile to anti-tumor immune responses. The inhibition of CD73 is a promising strategy in cancer immunotherapy. This document details the synthetic route, in vitro and in vivo experimental protocols, and key pharmacological data for CD73-IN-3, a representative of a novel class of 1H,3H-dihydro-2,4-pyrimidinone-based CD73 inhibitors.

Introduction: The Role of CD73 in Cancer Immunity

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key mechanism of tumor immune escape is the production of adenosine, which suppresses the activity of immune effector cells such as T cells and natural killer (NK) cells. CD73 is a cell-surface enzyme that is the rate-limiting step in the generation of extracellular adenosine from ATP.[1] The expression of CD73 is often upregulated in various cancers and is associated with poor prognosis.[2] Therefore, targeting CD73 to block adenosine production has emerged as a promising therapeutic strategy to enhance anti-tumor immunity.[3]

The Adenosinergic Pathway

The generation of immunosuppressive adenosine in the TME is a multi-step process. Extracellular ATP, often released by dying cancer cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to its receptors (A2A and A2B) on immune cells, leading to the suppression of their anti-tumor functions.

Discovery of CD73-IN-3

CD73-IN-3 is a potent and orally bioavailable small-molecule inhibitor of CD73, characterized by a 1H,3H-dihydro-2,4-pyrimidinone scaffold.[4][5] Its discovery was the result of a structure-based drug design and optimization campaign aimed at identifying non-nucleotide inhibitors of CD73 with improved drug-like properties.

In Vitro Inhibitory Activity

CD73-IN-3 demonstrates potent inhibition of both soluble and membrane-bound forms of human CD73. The inhibitory activity was determined using a malachite green-based assay that measures the inorganic phosphate produced from the hydrolysis of AMP.

| Enzyme Form | IC50 (nM) |

| Soluble Human CD73 | 12.36[4][5] |

| Membrane-Bound Human CD73 | 1.29[4][5] |

Synthesis of CD73-IN-3

The synthesis of CD73-IN-3 is a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on related structures. The detailed, step-by-step protocol would be found in the supplementary information of the primary publication.

Note: The detailed, step-by-step synthesis with specific reagents, conditions, and yields would be proprietary to the discovering entity and is not fully available in the public domain. The general scheme involves the coupling of key heterocyclic intermediates followed by functional group manipulations to arrive at the final compound.

Experimental Protocols

In Vitro CD73 Enzymatic Assay (Malachite Green)

This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.

Materials:

-

Recombinant human soluble CD73

-

HEK293 cells overexpressing membrane-bound human CD73

-

Adenosine 5'-monophosphate (AMP)

-

CD73-IN-3 (or other test compounds)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

Protocol:

-

Prepare serial dilutions of CD73-IN-3 in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the CD73 enzyme (either soluble or cell lysate containing membrane-bound form).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding AMP to a final concentration in the low micromolar range.

-

Incubate the reaction for a set time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at a wavelength of approximately 620-650 nm.

-

Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study (CT26 Syngeneic Mouse Model)

The anti-tumor efficacy of CD73-IN-3 was evaluated in a syngeneic mouse model using CT26 colon carcinoma cells, which are known to establish tumors in immunocompetent BALB/c mice.

Animal Model:

-

Female BALB/c mice, 6-8 weeks old.

Tumor Cell Line:

-

CT26 murine colon carcinoma cell line.

Protocol:

-

Subcutaneously implant CT26 cells into the flank of BALB/c mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer CD73-IN-3 orally at a specified dose and schedule (e.g., 135 mg/kg, once daily).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Calculate the tumor growth inhibition (TGI).

| Parameter | Value |

| Mouse Strain | BALB/c |

| Tumor Cell Line | CT26 |

| Treatment Dose | 135 mg/kg[4][5] |

| Route of Administration | Oral |

| Tumor Growth Inhibition (TGI) | 74%[4][5] |

Pharmacokinetic Profile

CD73-IN-3 was found to be orally bioavailable, a key property for a small molecule drug candidate. Detailed pharmacokinetic parameters would typically be determined in preclinical species such as mice and rats.

| Parameter | Value | Species |

| Oral Bioavailability (F%) | Data not publicly available | Rat/Mouse |

| Half-life (t1/2) | Data not publicly available | Rat/Mouse |

| Maximum Concentration (Cmax) | Data not publicly available | Rat/Mouse |

| Area Under the Curve (AUC) | Data not publicly available | Rat/Mouse |

Note: Specific pharmacokinetic values for XC-12 are not detailed in the publicly accessible abstracts. The table above serves as a template for the types of data that would be generated.

Conclusion

CD73-IN-3 is a potent, orally bioavailable small-molecule inhibitor of CD73 that demonstrates significant anti-tumor activity in a preclinical syngeneic mouse model. Its mechanism of action, through the blockade of immunosuppressive adenosine production, makes it a promising candidate for cancer immunotherapy, potentially in combination with other immunotherapies such as checkpoint inhibitors. The data presented in this guide provide a foundational understanding of the discovery and characterization of this important class of CD73 inhibitors. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of CD73-IN-3 in the Adenosine Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The ecto-5'-nucleotidase, CD73, is a critical checkpoint in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the final step in the generation of extracellular adenosine, CD73 contributes to an immunosuppressive tumor microenvironment (TME). Consequently, inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a detailed examination of the adenosine pathway, the function of CD73, and the role of CD73-IN-3, a potent small molecule inhibitor. We will explore its mechanism of action, present available quantitative data, and detail the experimental protocols used to characterize its activity. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and drug development.

The Adenosine Pathway in Tumor Immunology

The adenosine pathway is a key metabolic circuit that regulates immune responses within the tumor microenvironment.[1] Under conditions of cellular stress, inflammation, or hypoxia, which are characteristic of the TME, extracellular adenosine triphosphate (ATP) is released from dying or stressed cells.[2][3] While extracellular ATP is pro-inflammatory, its rapid degradation triggers a shift toward an immunosuppressive state.[4]

This process is mediated by two key cell-surface ecto-enzymes:

-

CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): This enzyme initiates the cascade by hydrolyzing ATP and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).[1][5]

-

CD73 (Ecto-5'-nucleotidase): This enzyme, encoded by the NT5E gene, performs the rate-limiting step, dephosphorylating AMP to produce adenosine.[6][7]

Extracellular adenosine then binds to its receptors (primarily A2AR and A2BR) on the surface of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[3][6] This engagement triggers downstream signaling that potently suppresses anti-tumor immunity by inhibiting T cell proliferation and cytokine release, impairing NK cell cytotoxicity, and promoting the function of regulatory T cells (Tregs).[3][8][9] High expression of CD73 on tumor cells and immune cells is often correlated with poor prognosis and resistance to cancer therapies.[7][10]

There are two primary pathways for adenosine production:

-

The Canonical Pathway: Involves the sequential action of CD39 and CD73 to convert ATP to adenosine.[2][7]

-

The Non-Canonical Pathway: Can generate AMP from NAD+ through the actions of CD38 and CD203a, which then serves as a substrate for CD73.[2][5]

Both pathways converge at CD73, making it a central and attractive target for therapeutic intervention.[7]

CD73-IN-3: A Potent Small Molecule Inhibitor

CD73-IN-3 is a potent, small molecule inhibitor designed to block the enzymatic activity of CD73. By doing so, it prevents the conversion of AMP to adenosine, thereby reducing the concentration of this immunosuppressive nucleoside in the TME.[5] The intended therapeutic effect is to "release the brakes" on the immune system, restoring the function of anti-tumor immune cells and enhancing their ability to recognize and eliminate cancer cells.[8]

Mechanism of Action

CD73-IN-3 functions by binding to the CD73 enzyme and inhibiting its catalytic function. This blockade directly reduces the rate of AMP hydrolysis. The reduction in adenosine levels alleviates the suppression of T cells and other immune effector cells, potentially leading to:

-

Increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.

-

Enhanced T cell activation and proliferation.

-

Greater production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ).

Preclinical studies on various CD73 inhibitors have shown that this approach can reduce tumor growth and improve survival, particularly when used in combination with other immunotherapies like PD-1/PD-L1 or CTLA-4 checkpoint blockades.[11]

Quantitative Data

Quantitative assessment is crucial for characterizing the potency and efficacy of an inhibitor. For CD73-IN-3, the following in vitro data are available.

| Parameter | Assay Type | Value | Source |

| IC50 | Calu6 Human Cell Assay | 7.3 nM | [5] |

| EC50 | Inhibition of CD73 Activity in Human Serum | 0.213 µM | [5] |

| Inhibition % | Human Serum @ 0.52 µM | 56.8% | [5] |

| Inhibition % | Human Serum @ 1.56 µM | 71.7% | [5] |

| Inhibition % | Human Serum @ 4.68 µM | 76.9% | [5] |

-

IC50 (Half-maximal inhibitory concentration): Measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.

-

EC50 (Half-maximal effective concentration): Represents the concentration required to obtain 50% of the maximum effect, in this case, the inhibition of CD73 in a complex biological matrix like serum.

Key Experimental Protocols

The characterization of CD73 inhibitors like CD73-IN-3 involves a series of standardized biochemical and cell-based assays.

CD73 Enzymatic Activity Assay (Malachite Green Assay)

This is a common colorimetric method to measure the activity of phosphatases, including CD73. It quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.

Principle: The assay is based on the reaction between inorganic phosphate, molybdate, and Malachite Green dye under acidic conditions. This forms a stable, green-colored complex that can be measured spectrophotometrically at an absorbance of ~620-640 nm. The amount of color produced is directly proportional to the amount of phosphate released, and thus to CD73 activity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a phosphate-free buffer (e.g., 10 mM HEPES, 125 mM NaCl, 1 mM KCl, 2 mM MgCl₂, 10 mM glucose, pH 7.2).[8]

-

Enzyme Solution: Recombinant human CD73 protein is diluted to a working concentration in the assay buffer.

-

Substrate Solution: Adenosine monophosphate (AMP) is prepared in the assay buffer at a concentration near its Km (e.g., 250 µM).[8]

-

Inhibitor Solutions: CD73-IN-3 is serially diluted in the assay buffer to create a range of concentrations for IC50 determination.

-

Malachite Green Reagent: Prepared by mixing Malachite Green hydrochloride and ammonium molybdate in an acidic solution.[2][12]

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of assay buffer to all wells.

-

Add 25 µL of the enzyme working solution to all wells except the "no enzyme" control wells. Pre-incubate for 10 minutes at room temperature.[12]

-

Add inhibitor or vehicle control to the appropriate wells.

-

Initiate the reaction by adding 25 µL of the AMP substrate solution to all wells.[12]

-

Incubate the plate for 15-30 minutes at 37°C.

-

Stop the reaction by adding 10 µL of the Malachite Green reagent.[12]

-

Incubate for 15-20 minutes at room temperature to allow color development.[2]

-

Read the absorbance at 630 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Subtract the background absorbance (from "no enzyme" controls).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

T-Cell Activation/Proliferation Assay

This assay assesses the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell function.

Principle: T-cells are stimulated to proliferate in vitro using anti-CD3/anti-CD28 antibodies. In the presence of AMP, endogenous CD73 on the cells will produce adenosine, suppressing this proliferation. A successful inhibitor will block adenosine production and restore T-cell proliferation, which can be measured using methods like CFSE dye dilution or [³H]-thymidine incorporation.[9]

Detailed Methodology:

-

Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Alternatively, use purified CD4+ or CD8+ T-cells.

-

Label cells with Carboxyfluorescein succinimidyl ester (CFSE) dye, a fluorescent dye that is diluted with each cell division.

-

-

Assay Setup (96-well plate format):

-

Coat wells of a 96-well plate with an anti-CD3 antibody (e.g., 1 µg/mL) to provide the primary T-cell activation signal.[9]

-

Prepare complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Resuspend CFSE-labeled cells in the medium and add them to the wells (e.g., 2x10⁵ cells/well).

-

Add a soluble anti-CD28 antibody (e.g., 1 µg/mL) for co-stimulation.

-

Add experimental conditions to appropriate wells:

-

Vehicle Control (T-cell stimulation only)

-

AMP (e.g., 50 µM) to induce immunosuppression

-

AMP + serial dilutions of CD73-IN-3 to test for reversal of suppression

-

-

-

Incubation and Analysis:

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., anti-CD4, anti-CD8).

-

Analyze the cells using flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the CD4+ or CD8+ T-cell population.

-

-

Data Analysis:

-

Gate on the live, single-cell lymphocyte population, and then on CD4+ or CD8+ subsets.

-

Quantify the percentage of cells that have undergone one or more divisions (i.e., show reduced CFSE fluorescence).

-

Compare the proliferation in the "AMP + Inhibitor" condition to the "AMP only" and "Vehicle Control" conditions to determine the extent to which CD73-IN-3 restores T-cell function.

-

Conclusion and Future Directions

CD73-IN-3 is a potent inhibitor of the ecto-enzyme CD73, a key regulator of the immunosuppressive adenosine pathway. By blocking the production of adenosine in the tumor microenvironment, it holds significant promise as a therapeutic agent in oncology. The quantitative data demonstrate its high potency in both biochemical and cell-based contexts. The experimental protocols outlined herein represent the standard methodologies for evaluating this class of inhibitors.

Future research will likely focus on the in vivo efficacy of CD73-IN-3 in preclinical tumor models, its pharmacokinetic and pharmacodynamic properties, and its synergistic potential when combined with established immunotherapies. As our understanding of the TME deepens, targeting metabolic immune checkpoints like the adenosine pathway with potent small molecules such as CD73-IN-3 will be a critical component of the next generation of cancer treatments.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD73 blockade promotes dendritic cell infiltration of irradiated tumors and tumor rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. eubopen.org [eubopen.org]

CD73-IN-3: A Technical Guide to a Selective CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73-IN-3 has emerged as a potent and selective small molecule inhibitor of CD73 (Ecto-5'-nucleotidase), a key enzyme in the adenosine signaling pathway. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 plays a critical role in generating an immunosuppressive tumor microenvironment. Inhibition of CD73 is a promising therapeutic strategy in oncology to reverse this immunosuppression and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of CD73-IN-3, including its mechanism of action, quantitative data, and detailed experimental protocols.

CD73-IN-3, identified by its chemical name 5-[5-[(1S,2R)-2-isopropylcyclopropyl]-6-methyl-pyridazin-3-yl]-1H-pyrimidine-2,4-dione, is a non-nucleotide inhibitor with demonstrated potency in cellular assays.[1] This document serves as a core resource for researchers and drug development professionals working on the development of novel cancer immunotherapies targeting the adenosine pathway.

Core Data Summary

The following tables summarize the key quantitative data available for CD73-IN-3, providing a clear comparison of its inhibitory activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 7.3 nM | Calu-6 Human Cell Assay | [2] |

| EC50 | 0.213 µM | Human Serum | [2] |

Table 1: In Vitro Potency of CD73-IN-3

| Concentration | % Inhibition of CD73 Activity | System | Reference |

| 0.52 µM | 56.8% | Human Serum | [2] |

| 1.56 µM | 71.7% | Human Serum | [2] |

| 4.68 µM | 76.9% | Human Serum | [2] |

Table 2: Inhibition of CD73 Activity in Human Serum by CD73-IN-3

Signaling Pathways and Mechanism of Action

CD73 is a pivotal enzyme in the purinergic signaling pathway, which regulates the balance between pro-inflammatory ATP and immunosuppressive adenosine in the extracellular space.

CD73-IN-3 exerts its therapeutic effect by selectively inhibiting the enzymatic activity of CD73. This blockade prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment. The expected downstream effects include the restoration of T-cell and NK cell function, leading to enhanced anti-tumor immunity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments related to the characterization of CD73-IN-3.

Synthesis of CD73-IN-3

The synthesis of CD73-IN-3 (5-[5-[(1S,2R)-2-isopropylcyclopropyl]-6-methyl-pyridazin-3-yl]-1H-pyrimidine-2,4-dione) is described in patent WO2019168744 A1. A general synthetic scheme involves the condensation of an appropriately substituted pyridazine derivative with a pyrimidine precursor.

References

The Structure-Activity Relationship of CD73 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of CD73 inhibitors, a promising class of molecules in immuno-oncology. CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the production of immunosuppressive adenosine within the tumor microenvironment. By inhibiting CD73, the conversion of adenosine monophosphate (AMP) to adenosine is blocked, thereby unleashing the anti-tumor immune response. This guide summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the core signaling pathways and experimental workflows.

Data Presentation: Quantitative Structure-Activity Relationship Data

The development of potent and selective CD73 inhibitors has focused on two main chemical classes: nucleotide analogues and non-nucleotide small molecules. The following tables summarize the quantitative SAR data for representative compounds from both classes, providing a basis for comparison and further drug design.

Nucleotide Analogues as CD73 Inhibitors

Nucleotide analogues, particularly those based on the adenosine-5'-α,β-methylenediphosphonate (AMPCP) scaffold, have yielded highly potent inhibitors. Modifications to the nucleobase and the ribose moiety have been extensively explored to enhance inhibitory activity.

| Compound | Modification(s) | hCD73 Ki (nM) | Reference |

| AMPCP | - | 59 | [1] |

| GMPCP | Guanosine nucleobase | - (IC50 = 2.4 µM) | [1] |

| dUMPCP | Deoxyuridine nucleobase | - (IC50 = 3.6 µM) | [1] |

| CMPCP | Cytidine nucleobase | - (IC50 = 4.2 µM) | [1] |

| MRS4598 (16) | 3-Methylcytidine, N4-(4-chlorobenzyloxy) | 0.673 | [2] |

| MRS4620 (18) | 3-Methylcytidine, N4-(4-iodobenzyloxy) | 0.436 | [2] |

| AB680 | N6-substituted AMPCP derivative | 0.005 | [3] |

| PSB-12379 | N6-substituted AMPCP derivative | 2.21 | [3] |

| PSB-12489 | N6-substituted AMPCP derivative | 0.32 | [3] |

Non-Nucleotide Inhibitors of CD73

Non-nucleotide inhibitors offer potential advantages in terms of oral bioavailability and improved pharmacokinetic properties. Various scaffolds have been investigated, leading to the discovery of potent inhibitors with IC50 values in the nanomolar range.

| Compound | Scaffold | hCD73 IC50 (nM) | Reference |

| Compound 73 | Benzotriazole-pyrazole | 12 | [4] |

| Compound 74 | Benzotriazole-pyrazole | 19 | [4] |

| LY-3475070 (CD73-IN-3) | Not specified | 28 | [5] |

| XC-12 | 1H,3H-dihydro-2,4-pyrimidinone | 12.36 (soluble), 1.29 (membrane-bound) | [6] |

| CD73-IN-5 | Not specified | 19 | [5] |

Experimental Protocols

The evaluation of CD73 inhibitor potency is crucial for SAR studies. The following are detailed methodologies for key experiments cited in the literature.

CD73 Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay is widely used to determine the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP. The protocol described is adapted from Scaletti et al., 2021[7].

Materials:

-

Recombinant human soluble CD73

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2

-

Substrate: Adenosine 5'-monophosphate (AMP)

-

Test Inhibitors

-

Malachite Green Reagent: Solution of malachite green and ammonium molybdate in acid.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add 1.25 ng of CD73 protein to each well containing the various inhibitor concentrations.

-

Incubate the plate for 5 minutes at room temperature.

-

Initiate the enzymatic reaction by adding AMP to a final concentration of 100 µM.

-

Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 25°C.

-

Stop the reaction and detect the produced phosphate by adding the malachite green/molybdate solution.

-

After a 25-minute incubation at 25°C for color development, measure the absorbance at 620 nm using a microplate reader.

-

A standard curve using known concentrations of orthophosphate is used to calculate the amount of phosphate produced in each well.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation[1].

Cell-Based CD73 Activity Assay

This assay measures the activity of membrane-bound CD73 on intact cells. The protocol is based on the methodology described by Lisi et al., 2024[8].

Materials:

-

Cancer cell line expressing CD73 (e.g., MDA-MB-231)

-

Phosphate-free buffer (e.g., distilled water with 2 mM MgCl2, 125 mM NaCl, 1 mM KCl, 10 mM glucose, and 10 mM HEPES, pH 7.2)

-

Test Inhibitors

-

AMP (substrate)

-

Malachite Green Phosphate Detection Kit

-

96-well cell culture plate

Procedure:

-

Seed the CD73-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48 hours).

-

Wash the cells twice with pre-warmed phosphate-free buffer.

-

Incubate the cells at 37°C with 250 µM AMP for 10 minutes.

-

Collect the supernatant from each well.

-

Determine the phosphate concentration in the supernatant using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.

-

Calculate the percentage of CD73 activity inhibition for each inhibitor concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to CD73 and its inhibitors.

CD73-Adenosine Signaling Pathway

Caption: The CD73-adenosine signaling pathway leading to immunosuppression.

Experimental Workflow for CD73 Inhibitor Screening

Caption: A typical workflow for screening CD73 inhibitors using a biochemical assay.

Logical Relationship of SAR in Drug Discovery

Caption: The iterative process of structure-activity relationship studies in drug discovery.

References

- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CD73-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CD73-IN-3, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73). The information presented herein is compiled from publicly available patent literature and data from chemical suppliers, offering a valuable resource for researchers in oncology, immunology, and drug discovery.

Core Compound Activity

CD73-IN-3 has been identified as a potent inhibitor of human CD73. The primary quantitative data characterizing its in vitro activity are summarized in the table below.

| Assay Type | Cell Line/Matrix | Parameter | Value | Reference |

| Cellular Activity | Calu6 (Human Lung Carcinoma) | IC50 | 7.3 nM | [1] |

| Biochemical Activity | Human Serum | EC50 | 213 nM | [1] |

Table 1: In Vitro Inhibitory Activity of CD73-IN-3

Signaling Pathway Context

CD73 is a critical enzyme in the purinergic signaling pathway, which plays a significant role in tumor immune evasion. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Extracellular adenosine then binds to its receptors on immune cells, leading to an immunosuppressive tumor microenvironment. By inhibiting CD73, CD73-IN-3 blocks the production of immunosuppressive adenosine, thereby potentially enhancing anti-tumor immune responses.

Experimental Methodologies

The in vitro characterization of CD73-IN-3 was conducted using specific biochemical and cell-based assays as detailed in patent WO2019168744A1.

Human CD73 Biochemical Assay

This assay is designed to identify and characterize inhibitors of CD73 enzyme activity in a purified system.

Protocol Details:

-

Reaction Setup: Reaction mixtures (20 µL) containing 2 mM adenosine monophosphate (AMP), 10 mM Tris pH 7.5, 100 mM NaCl, 0.01% BSA, 0.2 mM Octyl glucoside, and 50 pM human CD73 protein are added to a 384-well plate. Test compounds are included at desired concentrations.

-

Incubation: The plate is incubated for 30 minutes at room temperature to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped by adding 20 µL of a stop solution containing 2% formic acid and 10 mM ¹³C₅-adenosine as an internal standard.

-

Sample Preparation: 40 µL of deionized water is added to each well.

-

Analysis: The levels of adenosine and the internal standard are determined using mass spectrometry.

-

Data Analysis: The signal ratio of adenosine to the internal standard is used to quantify the reaction. Percent inhibition is calculated relative to DMSO (vehicle) controls. For IC50 determination, compounds are tested at a range of concentrations.

Calu6 Human Cell-Based Assay

This assay evaluates the inhibitory effect of compounds on CD73 activity in a cellular context, using the Calu6 human lung carcinoma cell line which endogenously expresses CD73.

Protocol Details:

-

Cell Seeding: Calu6 cells are seeded at a density of 1500 cells per well in a 96-well Poly-D-Lysine coated plate in MEM supplemented with 1% Sodium Pyruvate and 10% FBS.

-

Cell Culture: The cells are cultured overnight at 37°C in a 5% CO₂ incubator.

-

Cell Washing: The following day, the culture medium is removed, and the cells are washed twice with 100 µL of warm assay buffer.

-

Compound Addition: 50 µL of assay buffer containing the test compound at various concentrations is added to the wells.

-

Compound Incubation: The plate is incubated for 30 minutes at 37°C.

-

Substrate Addition: 50 µL of assay buffer containing 100 µM AMP is added to each well to initiate the reaction.

-

Reaction Incubation: The plate is incubated for 2 hours at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of 20 µL of a stop solution containing 2% formic acid and 10 mM ¹³C₅-adenosine.

-

Analysis and Calculation: The levels of adenosine and the internal standard are quantified by mass spectrometry, and the IC50 value is determined.

Conclusion

CD73-IN-3 is a potent inhibitor of CD73 with low nanomolar activity in a relevant human cancer cell line. The provided experimental protocols offer a foundation for the in vitro assessment of this and similar compounds. This technical guide serves as a centralized resource for researchers investigating the therapeutic potential of CD73 inhibition.

References

Preclinical Profile of CD73-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on CD73-IN-3, a potent small molecule inhibitor of the ecto-5'-nucleotidase (CD73). Given the limited publicly available data specific to CD73-IN-3, this document supplements known information with established, representative methodologies for the preclinical evaluation of CD73 inhibitors, offering a framework for researchers in the field of immuno-oncology.

Introduction to CD73 Inhibition

CD73 is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to adenosine.[1] Adenosine, in turn, acts as a potent immunosuppressive molecule, inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[1] By blocking the production of adenosine, CD73 inhibitors aim to restore anti-tumor immunity.[1] Numerous preclinical studies have demonstrated that inhibition of the CD73-adenosinergic pathway can lead to improved tumor control, both as a monotherapy and in combination with other immunotherapies like PD-1/PD-L1 or CTLA-4 blockade.[2]

CD73-IN-3: In Vitro Pharmacology

CD73-IN-3 has been identified as a potent inhibitor of CD73. The primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50).

| Compound | Assay Type | Cell Line | IC50 (nM) |

| CD73-IN-3 | Cell-based | Calu-6 (Human Lung Carcinoma) | 7.3 |

Table 1: In Vitro Potency of CD73-IN-3

This data originates from patent literature and indicates high potency in a cellular context, suggesting good cell permeability and activity against the membrane-bound form of the enzyme.

Experimental Protocols: A Methodological Framework

While specific experimental details for CD73-IN-3 are not extensively published, this section outlines standard protocols used in the preclinical assessment of small molecule CD73 inhibitors.

In Vitro Enzymatic and Cell-Based Assays

Objective: To determine the potency and selectivity of a CD73 inhibitor.

Methodology: CD73 Enzymatic Activity Assay (Luminescence-based) [3]

-

Reagents and Materials: Recombinant human CD73 enzyme, AMP (substrate), detection reagent (e.g., AMP-Glo™), test compound (CD73-IN-3), and assay buffer.

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the recombinant CD73 enzyme to each well.

-

Add the diluted test compound to the respective wells.

-

Initiate the enzymatic reaction by adding AMP.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining AMP using a luminescence-based detection reagent.

-

The luminescence signal is inversely proportional to CD73 activity.

-

-

Data Analysis: Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Methodology: Cell-Based CD73 Activity Assay

-

Cell Line: A cancer cell line with high endogenous CD73 expression (e.g., Calu-6 or MDA-MB-231).

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified pre-incubation period.

-

Add AMP to the wells to initiate the reaction.

-

After incubation, collect the supernatant.

-

Measure the amount of adenosine produced or phosphate released using a suitable detection method (e.g., HPLC-MS or a colorimetric phosphate assay).

-

-

Data Analysis: Determine the IC50 value from the dose-response curve.

In Vivo Pharmacology: Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor alone and in combination with other therapies.

Methodology: Murine Syngeneic Tumor Model [4]

-

Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are used to allow for the study of immune responses.

-

Tumor Cell Line: A syngeneic tumor cell line that expresses CD73 (e.g., CT26 colon carcinoma or 4T1 breast cancer).

-

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle, test compound as monotherapy, combination therapy).

-

Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor growth by caliper measurements at regular intervals.

-

Record animal body weight as a measure of toxicity.

-

-

Endpoint Analysis:

-

Tumor growth inhibition (TGI).

-

Analysis of the tumor microenvironment via flow cytometry or immunohistochemistry to assess immune cell infiltration (e.g., CD8+ T cells, regulatory T cells).

-

Measurement of cytokines in the tumor or plasma.

-

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a CD73 inhibitor.

Methodology: Murine Pharmacokinetic Analysis [5][6]

-

Animal Model: Typically performed in mice (e.g., CD-1 or BALB/c).

-

Procedure:

-

Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

-

Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma.

-

Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

-

Signaling Pathways and Experimental Workflows

Visual representations of the CD73 signaling pathway and a typical preclinical experimental workflow are provided below to aid in the conceptual understanding of the target and its evaluation.

Caption: The CD73 enzymatic cascade leading to immunosuppressive adenosine production.

Caption: A generalized workflow for the preclinical development of a CD73 inhibitor.

Conclusion

CD73-IN-3 is a potent small molecule inhibitor of CD73, as evidenced by its low nanomolar IC50 value in a cell-based assay. While comprehensive preclinical data for this specific molecule is not publicly available, the established methodologies for evaluating CD73 inhibitors provide a clear path for its further development. The provided experimental frameworks for in vitro, in vivo, and pharmacokinetic studies serve as a valuable resource for researchers aiming to characterize novel CD73 inhibitors and advance them towards clinical investigation. The continued exploration of potent and selective CD73 inhibitors like CD73-IN-3 holds significant promise for the future of cancer immunotherapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Immunomodulatory Landscape of CD73-IN-3: A Technical Overview of its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CD73-IN-3 (also known as LY-3475070), a potent and selective small molecule inhibitor of the ecto-5'-nucleotidase (CD73). By catalyzing the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 plays a critical role in shaping an immune-evasive tumor microenvironment (TME). This document details the mechanism of action of CD73-IN-3, its in vitro and in vivo effects, and the experimental methodologies used to characterize its activity, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

CD73-IN-3 exerts its anti-tumor effects by targeting the enzymatic activity of CD73, thereby reducing the concentration of adenosine within the TME. High levels of extracellular adenosine suppress the activity of key anti-tumor immune cells, including CD8+ T cells and Natural Killer (NK) cells, while promoting the functions of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). By inhibiting adenosine production, CD73-IN-3 is designed to restore and enhance anti-tumor immunity.[1]

Quantitative Analysis of In Vitro Activity

CD73-IN-3 has demonstrated potent inhibition of CD73 in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | System | Parameter | Value | Reference |

| Cell-based enzyme activity | Calu-6 Human Lung Carcinoma Cells | IC50 | 7.3 nM | [2][3][4] |

| Enzyme activity in biological fluid | Human Serum | EC50 | 213 nM | [3][4] |

| Percent Inhibition in biological fluid | Human Serum (at 0.52 µM) | % Inhibition | 56.8% | [3] |

| Percent Inhibition in biological fluid | Human Serum (at 1.56 µM) | % Inhibition | 71.7% | [3] |

| Percent Inhibition in biological fluid | Human Serum (at 4.68 µM) | % Inhibition | 76.9% | [3] |

In Vivo Efficacy and Impact on the Tumor Microenvironment

Preclinical studies in a murine model of Lewis Lung Carcinoma (LLC) have demonstrated the in vivo anti-tumor activity of CD73-IN-3.

Tumor Growth Inhibition and Survival

In a study utilizing a subcutaneous LLC transplant model, treatment with LY-3475070, particularly in combination with radiotherapy, resulted in a significant delay in tumor growth and prolonged survival of the tumor-bearing mice. In the combination therapy group, one out of nine mice achieved a complete tumor regression.

Immunomodulatory Effects within the TME

The anti-tumor effects of LY-3475070 are associated with a significant modulation of the immune cell infiltrate within the TME.

-

Increased T Cell Infiltration: Combination therapy of LY-3475070 with radiotherapy led to an increased proportion of T cells within the tumor.

-

Enhanced Cytotoxic T Cell Activity: A notable increase in the percentage of activated, IFN-γ-producing CD8+ T cells was observed in the combination treatment group compared to radiotherapy alone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CD73 signaling pathway and a typical experimental workflow for evaluating the in vivo efficacy of CD73-IN-3.

Caption: CD73-IN-3 blocks the conversion of AMP to adenosine, mitigating immune suppression in the TME.

Caption: Workflow for assessing CD73-IN-3's in vivo anti-tumor activity and immunomodulatory effects.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the characterization of CD73-IN-3.

In Vitro CD73 Inhibition Assay (Calu-6 Cells)

This assay determines the half-maximal inhibitory concentration (IC50) of CD73-IN-3 against cell-surface expressed CD73.

-

Cell Line: Calu-6 human lung carcinoma cells, which endogenously express CD73.

-

Substrate: Adenosine monophosphate (AMP).

-

Procedure:

-

Calu-6 cells are seeded in appropriate multi-well plates and allowed to adhere.

-

Cells are treated with a serial dilution of CD73-IN-3 for a pre-determined incubation period.

-

AMP is added to the wells to initiate the enzymatic reaction.

-

The reaction is stopped, and the amount of adenosine produced is quantified, typically using a colorimetric or fluorescence-based detection method.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

In Vitro CD73 Inhibition Assay (Human Serum)

This assay measures the half-maximal effective concentration (EC50) of CD73-IN-3 in a more complex biological matrix.

-

Matrix: Human serum.

-

Substrate: AMP.

-

Procedure:

-

Human serum is incubated with a serial dilution of CD73-IN-3.

-

AMP is added to the serum to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the level of adenosine is measured.

-

The EC50 is determined from the dose-response curve.

-

In Vivo Tumor Xenograft Model (Lewis Lung Carcinoma)

This protocol is designed to evaluate the anti-tumor efficacy and immunomodulatory effects of CD73-IN-3 in a syngeneic mouse model.

-

Animal Model: C57BL/6 mice.

-

Tumor Model: Subcutaneous injection of Lewis Lung Carcinoma (LLC) cells.

-

Treatment Groups:

-

Vehicle control

-

LY-3475070 (50 mg/kg, oral gavage, once daily)

-

Radiotherapy (e.g., 8 Gy x 3 fractions)

-

Combination of LY-3475070 and radiotherapy

-

-

Efficacy Endpoints:

-

Tumor volume, measured regularly with calipers.

-

Overall survival.

-

-

Pharmacodynamic Endpoints:

-

At the end of the study, tumors are excised, dissociated into single-cell suspensions, and analyzed by flow cytometry.

-

Immune cell populations of interest include CD3+, CD4+, CD8+ T cells, and analysis of activation markers such as IFN-γ.

-

Conclusion

CD73-IN-3 (LY-3475070) is a potent inhibitor of CD73 with demonstrated in vitro and in vivo activity. Its ability to block adenosine production leads to a remodeling of the tumor microenvironment, characterized by increased infiltration and activation of cytotoxic T lymphocytes. These findings support the continued investigation of CD73-IN-3 as a promising immunotherapeutic agent for the treatment of cancer, both as a monotherapy and in combination with other modalities such as radiotherapy. Further research is warranted to explore its efficacy in a broader range of preclinical models and to fully elucidate its impact on the complex network of immune cells within the TME.

References

The Synergy of CD73-IN-3 and Immune Checkpoint Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ecto-5'-nucleotidase, CD73, has emerged as a critical checkpoint in the tumor microenvironment (TME), contributing to immunosuppression through the production of adenosine. Inhibition of CD73 presents a promising strategy to enhance anti-tumor immunity, particularly in combination with established immune checkpoint inhibitors. This technical guide focuses on CD73-IN-3, a potent and selective small molecule inhibitor of CD73, and its role in augmenting the efficacy of immune checkpoint blockade. We delve into the underlying signaling pathways, present available preclinical data, and provide detailed experimental methodologies to facilitate further research and development in this area.

Introduction: The Adenosinergic Pathway and Immune Evasion

Cancer cells employ various mechanisms to evade immune surveillance. One key strategy is the exploitation of the purinergic signaling pathway to create an immunosuppressive TME. Within the TME, stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to adenosine monophosphate (AMP), and CD73 subsequently converts AMP to adenosine.

Adenosine, upon binding to its receptors (primarily A2A and A2B) on immune cells, triggers a cascade of immunosuppressive effects. These include the inhibition of T cell proliferation and cytokine release, impairment of natural killer (NK) cell cytotoxicity, and promotion of regulatory T cell (Treg) and myeloid-derived suppressor cell (MDSC) function. This adenosine-rich, immunosuppressive "halo" effectively shields the tumor from immune attack and can contribute to resistance to immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies.

CD73-IN-3: A Potent Small Molecule Inhibitor of CD73

CD73-IN-3, also known as LY3475070, is an orally bioavailable small molecule inhibitor of CD73. It has been shown to be a potent and selective inhibitor of the enzymatic activity of CD73.

Mechanism of Action

CD73-IN-3 targets and binds to CD73, leading to its clustering and internalization. This action prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the TME. The reduction in adenosine abrogates its inhibitory effects on the immune system, leading to:

-

Enhanced T cell and NK cell activity: By removing the adenosine-mediated "brakes," CD73-IN-3 restores the cytotoxic function of CD8+ effector T cells and NK cells.

-

Activation of macrophages: The reduction in adenosine can shift macrophage polarization towards a pro-inflammatory, anti-tumoral phenotype.

-

Reduction of immunosuppressive cell activity: CD73-IN-3 diminishes the suppressive functions of MDSCs and Tregs.

By reversing adenosine-mediated immunosuppression, CD73-IN-3 is hypothesized to enhance the efficacy of immune checkpoint inhibitors, which rely on a functional anti-tumor immune response.

Preclinical Profile of CD73-IN-3 (LY3475070)

While extensive preclinical data for LY3475070 in combination with immune checkpoint blockade has not been publicly released in peer-reviewed journals, its advancement into clinical trials indicates a promising preclinical profile. The following table summarizes publicly available in vitro potency data.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| CD73-IN-3 (LY3475070) | CD73 | Not Specified | 28 | [1] |

| CD73-IN-3 | CD73 | Calu6 Human Cell Assay | 7.3 | [2] |

Note: Discrepancies in IC50 values may arise from different assay conditions and methodologies.

Signaling Pathways and Experimental Workflows

The CD73-Adenosine Signaling Pathway

The following diagram illustrates the central role of CD73 in the generation of immunosuppressive adenosine and the mechanism of action for CD73-IN-3.

Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.

Experimental Workflow for In Vivo Combination Studies

The following diagram outlines a typical experimental workflow to evaluate the in vivo efficacy of CD73-IN-3 in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Caption: A generalized workflow for preclinical in vivo combination studies.

Experimental Protocols

Disclaimer: The following protocols are generalized based on common practices in the field and should be adapted and optimized for specific experimental contexts.

In Vitro CD73 Enzymatic Activity Assay

Objective: To determine the in vitro potency of CD73-IN-3 in inhibiting the enzymatic activity of CD73.

Materials:

-

Recombinant human CD73 protein

-

AMP (substrate)

-

CD73-IN-3 (or other test compounds)

-

Malachite green phosphate detection kit

-

Assay buffer (e.g., Tris-buffered saline)

-

96-well microplates

Procedure:

-

Prepare a serial dilution of CD73-IN-3 in the assay buffer.

-

In a 96-well plate, add recombinant human CD73 protein to each well (except for the negative control).

-

Add the diluted CD73-IN-3 or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding AMP to all wells.

-

Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of CD73-IN-3 and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Syngeneic Mouse Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of CD73-IN-3 as a monotherapy and in combination with an anti-PD-1 antibody.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38, CT26)

-

CD73-IN-3 formulated for oral administration

-

Anti-mouse PD-1 antibody (or isotype control)

-

Matrigel (optional, for subcutaneous injection)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Culture the chosen syngeneic tumor cell line and harvest the cells during the exponential growth phase.

-

Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, CD73-IN-3, anti-PD-1 mAb, Combination).

-

Administer CD73-IN-3 orally at the desired dose and schedule (e.g., once or twice daily).

-

Administer the anti-PD-1 antibody (and isotype control) via intraperitoneal injection at the recommended dose and schedule (e.g., twice weekly).

-

Measure tumor volumes and body weights 2-3 times per week.

-

Continue treatment and monitoring until the tumors in the control group reach a pre-defined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Clinical Development of CD73-IN-3 (LY3475070)

CD73-IN-3 (LY3475070) is currently being evaluated in a Phase 1 clinical trial (NCT04148937) in patients with advanced solid malignancies.[3][4] This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of LY3475070 as a monotherapy and in combination with the anti-PD-1 antibody, pembrolizumab.[3][4]

Conclusion

The inhibition of CD73 with small molecules like CD73-IN-3 represents a promising avenue to overcome adenosine-mediated immunosuppression in the tumor microenvironment. The preclinical rationale strongly supports the combination of CD73 inhibitors with immune checkpoint blockade to enhance anti-tumor immunity and improve clinical outcomes. Further disclosure of preclinical and clinical data for CD73-IN-3 (LY3475070) is eagerly awaited to fully understand its therapeutic potential in the armamentarium of cancer immunotherapy. This guide provides a foundational understanding of the core concepts and methodologies to aid researchers in this exciting field.

References

An In-depth Technical Guide to the Therapeutic Potential of CD73-IN-3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CD73-IN-3" is used as a representative name for the purpose of this guide. The data and methodologies presented are based on publicly available information for well-characterized small molecule CD73 inhibitors.

Introduction to CD73 as a Therapeutic Target

The ecto-5'-nucleotidase (CD73) is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME). It is the final enzyme in the purinergic signaling pathway that converts adenosine monophosphate (AMP) to adenosine.[1][2] Extracellular adenosine is a potent immunosuppressive molecule that, by signaling through A2A and A2B receptors on immune cells, dampens anti-tumor immunity.[2][3][4] This suppression of the immune response allows cancer cells to evade detection and destruction.

High expression of CD73 has been observed in various cancers and is often associated with a poor prognosis.[3][4] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can restore the function of immune cells and enhance anti-tumor activity.[2] This makes CD73 a compelling target for cancer immunotherapy, with several inhibitors in preclinical and clinical development.[4] Small molecule inhibitors of CD73, such as the representative "CD73-IN-3," offer potential advantages including oral bioavailability and better penetration into the tumor microenvironment.

Quantitative Data for CD73-IN-3

The following tables summarize the in vitro potency of representative small molecule CD73 inhibitors, which we will refer to as CD73-IN-3 for the context of this guide. The data is compiled from studies on well-characterized inhibitors such as AB680 (Quemliclustat) and ORIC-533.

Table 1: Biochemical Potency of CD73 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) |

| CD73-IN-3 (AB680) | Human CD73 | Biochemical | 5.3 |

| CD73-IN-3 (ORIC-533) | Human CD73 | Biochemical | 0.1 |

Data for AB680 from Bowman. C.E. et al., Biochemistry 2019, 58, 3331-3334 as cited in a presentation on ORIC-533.[5] Data for ORIC-533 from a 2022 presentation by ORIC Pharmaceuticals.[5]

Table 2: Cellular Potency of CD73 Inhibitors

| Compound | Cell Line/Type | Assay Type | EC50 (nM) |

| CD73-IN-3 (AB680) | Human CD8+ T-cells | Adenosine Production | 5 |

| CD73-IN-3 (ORIC-533) | Human CD8+ T-cells | Adenosine Production | 0.1 |

Data for AB680 from Bowman. C.E. et al., Biochemistry 2019, 58, 3331-3334 as cited in a presentation on ORIC-533.[5] Data for ORIC-533 from a 2022 presentation by ORIC Pharmaceuticals.[5]

Signaling Pathways

CD73 is a pivotal enzyme in the adenosine signaling pathway within the tumor microenvironment. Its inhibition is designed to disrupt this immunosuppressive cascade.

Caption: CD73 signaling pathway and the mechanism of action of CD73-IN-3.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of CD73 inhibitors. Below are representative protocols for key experiments.

Recombinant Human CD73 Enzymatic Assay (Biochemical IC50 Determination)

This assay measures the ability of a test compound to inhibit the enzymatic activity of purified CD73. A common method involves the colorimetric detection of inorganic phosphate released from the hydrolysis of AMP.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine Monophosphate (AMP) substrate

-

CD73 assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM MgCl2, 120 mM NaCl, 5 mM KCl, 10 mM glucose)[6]

-

Test compound (CD73-IN-3)

-

Colorimetric phosphate detection reagent (e.g., Malachite Green-based)[6][7]

-

384-well microplate[7]

-

Microplate reader

Procedure:

-

Prepare a serial dilution of CD73-IN-3 in CD73 assay buffer.

-

In a 384-well plate, add the diluted CD73-IN-3 to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant human CD73 enzyme to all wells except the negative control. Incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding AMP to all wells. The final concentration of AMP should be at or near its Km for CD73.

-

Incubate the reaction mixture for 30 minutes at 37°C.[6]

-

Stop the reaction and detect the generated inorganic phosphate by adding the colorimetric detection reagent.[7]

-

Measure the absorbance at the appropriate wavelength (e.g., 630 nm for malachite green-based reagents).[7]

-

Calculate the percent inhibition for each concentration of CD73-IN-3 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based CD73 Activity Assay (Cellular EC50 Determination)

This assay measures the inhibition of CD73 activity on the surface of cancer cells that endogenously express the enzyme.

Materials:

-

CD73-expressing cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and reagents

-

Phosphate-free buffer (similar to CD73 assay buffer)[6]

-

Test compound (CD73-IN-3)

-

AMP substrate

-

Phosphate detection reagent or a luminescence-based AMP detection kit (e.g., AMP-Glo™)[8]

-

24- or 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the CD73-expressing cells in a multi-well plate and grow to approximately 70-80% confluency.[6]

-

Wash the cells three times with phosphate-free buffer to remove any contaminating phosphate.[6]

-

Add the serially diluted CD73-IN-3 in phosphate-free buffer to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Add AMP to the wells to start the reaction.[6]

-

Incubate for 30 minutes at 37°C.[6]

-

Collect the supernatant and measure the amount of phosphate generated or the remaining AMP using a suitable detection method.

-

Calculate the percent inhibition of cellular CD73 activity and determine the EC50 value.

Experimental Workflow

The discovery and characterization of a novel CD73 inhibitor like CD73-IN-3 follows a structured workflow.

Caption: A typical experimental workflow for the development of a CD73 inhibitor.

Conclusion

The inhibition of CD73 presents a promising strategy in cancer immunotherapy by targeting the immunosuppressive adenosine pathway. A potent and selective small molecule inhibitor, represented here as CD73-IN-3, can effectively block the production of adenosine, leading to the restoration of anti-tumor immune responses. The comprehensive in vitro and in vivo characterization, following the experimental protocols and workflows outlined in this guide, is essential for the successful development of such therapeutic agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of CD73 inhibition in various cancer types.

References

- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. The Clinical Significance of CD73 in Cancer [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. oricpharma.com [oricpharma.com]

- 6. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Potent CD73 Inhibitor

These application notes provide detailed protocols for the in vitro evaluation of a potent CD73 inhibitor, a small molecule designed to block the enzymatic activity of CD73. The protocols are intended for researchers, scientists, and drug development professionals working in oncology and immunology.

Introduction to CD73

CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment.[1] It is the final enzyme in the purinergic signaling pathway that converts adenosine triphosphate (ATP) into adenosine.[1] Specifically, CD39 converts ATP and ADP to adenosine monophosphate (AMP), and then CD73 hydrolyzes AMP into adenosine and inorganic phosphate.[1] Extracellular adenosine is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade the immune system.[1][2] The upregulation of CD73 has been observed in various cancers and is often associated with poor prognosis.[3] Consequently, inhibiting CD73 activity is a promising therapeutic strategy to enhance anti-tumor immunity.[1][4]

CD73 Signaling Pathway

The following diagram illustrates the canonical pathway of extracellular adenosine production mediated by CD39 and CD73.

References

- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Administration of CD73 Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of CD73 inhibitors, focusing on preclinical cancer models. The information is compiled from various studies and is intended to serve as a foundational resource for designing and executing in vivo experiments targeting the CD73-adenosine pathway.

Introduction

CD73, or ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in generating immunosuppressive adenosine in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[1][2] This adenosine-mediated immunosuppression hinders anti-tumor immune responses, and its upregulation in various cancers is often associated with poor prognosis.[1] Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy. This document outlines the in vivo administration protocols for two major classes of CD73 inhibitors: monoclonal antibodies and small molecule inhibitors.

Data Presentation: In Vivo Administration of CD73 Inhibitors

The following tables summarize the quantitative data for the in vivo administration of selected anti-CD73 monoclonal antibodies and a small molecule inhibitor in various murine cancer models.

Table 1: In Vivo Administration of Anti-CD73 Monoclonal Antibodies

| Antibody Clone/Name | Animal Model | Tumor Model | Dose | Route of Administration | Dosing Schedule | Combination Therapy | Reference |

| 2C5 | C57BL/6 mice | MC38 colon carcinoma | 10 mg/kg | Intraperitoneal (i.p.) | One dose or four doses | Radiotherapy (IR) and anti-PD-L1 | [3] |

| TY/23 | BALB/c mice | 4T1.2 breast cancer | Not specified | Not specified | Not specified | None mentioned | [4] |

| Oleclumab (MEDI9447) | Humanized mice | Various solid tumors | 5-40 mg/kg | Intravenous (i.v.) | Every 2 weeks (Q2W) | Durvalumab (anti-PD-L1) | [5][6] |

| IBI325 | hPBMC-reconstituted NOG mice, hCD73 knock-in mice | Not specified | Not specified | Not specified | Not specified | anti-PD-1 | [2] |

| 22E6 | NSG mice | Patient-derived acute lymphocytic leukemia (ALL) xenograft | 100 µg per application | Not specified | Repeatedly | None mentioned | [1] |

Table 2: In Vivo Administration of Small Molecule CD73 Inhibitor

| Inhibitor Name | Animal Model | Tumor Model | Dose | Route of Administration | Dosing Schedule | Combination Therapy | Reference |

| APCP | C57Bl6j mice | B16-F10 melanoma | 400µ g/mouse | Peritumoral (p.t.) | On day 10 and 12 post-tumor implantation | None mentioned | [7] |

Experimental Protocols

This section provides a detailed methodology for a representative in vivo experiment using an anti-CD73 monoclonal antibody, based on a study investigating the combination of CD73 blockade with radiotherapy.

Protocol: In Vivo Anti-CD73 Antibody Administration in a Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of an anti-CD73 antibody in combination with radiotherapy in a murine colon adenocarcinoma model.

Materials:

-

Animal Model: Female C57BL/6 mice (6-8 weeks old)

-

Cell Line: MC38 murine colon adenocarcinoma cells

-

Antibodies:

-

Anti-mouse CD73 antibody (clone 2C5)

-

Isotype control antibody (e.g., mouse IgG1)

-

(Optional for combination studies) Anti-mouse PD-L1 antibody

-

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

Trypsin-EDTA

-

-

Equipment:

-

Syringes and needles for injection

-

Calipers for tumor measurement

-

Animal housing facilities

-

Irradiator for local tumor radiotherapy

-

Procedure:

-

Cell Culture and Preparation:

-

Culture MC38 cells in appropriate medium until they reach 70-80% confluency.

-

Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the MC38 cell suspension (2 x 10^5 cells) into the right flank of each C57BL/6 mouse.

-

Monitor the mice regularly for tumor growth.

-

-

Treatment Initiation and Administration:

-

Begin treatment when tumors reach a mean size of 80–100 mm³.

-

Randomly assign mice to treatment groups (e.g., Isotype control, anti-CD73 alone, Radiotherapy alone, anti-CD73 + Radiotherapy).

-

Anti-CD73 Administration:

-

Radiotherapy (IR):

-

One day after the initial antibody administration, irradiate the tumors with a single dose of ionizing radiation (e.g., 12 Gy).

-

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice.

-

Record survival data.

-

-

Endpoint and Analysis:

-

The experiment can be terminated when tumors reach a predetermined maximum size or when signs of morbidity are observed.

-

At the endpoint, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

-

Analyze and compare tumor growth curves and survival rates between the different treatment groups.

-

Mandatory Visualizations

Signaling Pathway

Caption: CD73 signaling pathway and point of inhibition.

Experimental Workflow

Caption: General experimental workflow for in vivo CD73 inhibitor studies.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Pharmacology, pharmacokinetics, and toxicity characterization of a novel anti-CD73 therapeutic antibody IBI325 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]